molecular formula C17H15ClN2OS B5796795 N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide

Cat. No.: B5796795
M. Wt: 330.8 g/mol
InChI Key: FZAAXOMUCZIDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

The synthesis of N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide typically involves the reaction of 2-aminobenzothiazole with 4-chlorobutanoyl chloride. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex benzothiazole derivatives, which are used in the development of new materials and catalysts.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been tested against various bacterial and fungal strains, showing promising results.

    Medicine: Due to its biological activities, this compound is being explored for its potential use in drug development, particularly as an anticancer and antimicrobial agent.

    Industry: In the industrial sector, benzothiazole derivatives are used as additives in the production of rubber, dyes, and other materials.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound is believed to inhibit the synthesis of essential proteins or enzymes in microbial cells, leading to cell death. In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell growth and survival .

Comparison with Similar Compounds

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide can be compared with other benzothiazole derivatives such as:

    N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide: Known for its anti-tubercular activity.

    N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Studied for its antidiabetic properties.

    N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)butanamide: Investigated for its neuroprotective effects

These compounds share a common benzothiazole core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-2-5-16(21)19-13-9-8-11(18)10-12(13)17-20-14-6-3-4-7-15(14)22-17/h3-4,6-10H,2,5H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAAXOMUCZIDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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